molecular formula C10H3F2NO2 B2605237 5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile CAS No. 1417635-06-3

5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile

Cat. No. B2605237
CAS RN: 1417635-06-3
M. Wt: 207.136
InChI Key: ATTIKSCWPNOXJJ-UHFFFAOYSA-N
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Description

5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile is a synthetic organic compound that has shown potential in scientific research applications. This compound is a member of the chromene family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile involves the inhibition of certain enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are involved in inflammation and pain. By inhibiting COX-2, 5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile reduces inflammation and pain.
Biochemical and Physiological Effects:
5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile has been shown to have various biochemical and physiological effects. Studies have shown that this compound reduces inflammation and pain in animal models. It has also been shown to inhibit the growth of tumor cells and reduce viral replication in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile in lab experiments is its potential anti-inflammatory, anti-tumor, and anti-viral properties. However, one of the limitations is the lack of studies on the toxicity and safety of this compound.

Future Directions

For the study of this compound include studying its toxicity and safety, as well as its potential as a therapeutic agent for various diseases.

Synthesis Methods

5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile has been synthesized using various methods. One of the most common methods is the reaction of 5,7-difluoro-4-hydroxy-2H-chromen-2-one with cyanogen bromide in the presence of a base. The reaction yields 5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile as a white solid.

Scientific Research Applications

5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile has shown potential in scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. Studies have shown that this compound inhibits the activity of certain enzymes and proteins, which are involved in inflammation, tumor growth, and viral replication.

properties

IUPAC Name

5,7-difluoro-2-oxochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F2NO2/c11-6-2-8(12)7-1-5(4-13)10(14)15-9(7)3-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTIKSCWPNOXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC(=O)C(=C2)C#N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile

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